4-Methyl-2-(2-oxo-4-(o-tolyloxy)pyridin-1(2H)-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(2-oxo-4-(o-tolyloxy)pyridin-1(2H)-yl)pentanoic acid is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-oxo-4-(o-tolyloxy)pyridin-1(2H)-yl)pentanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of the o-Tolyloxy Group: The o-tolyloxy group is introduced via nucleophilic substitution reactions.
Formation of the Oxo Group: The oxo group is typically introduced through oxidation reactions.
Final Assembly: The final compound is assembled through condensation reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(2-oxo-4-(o-tolyloxy)pyridin-1(2H)-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(2-oxo-4-(o-tolyloxy)pyridin-1(2H)-yl)pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-2-(2-oxo-4-(p-tolyloxy)pyridin-1(2H)-yl)pentanoic acid
- 4-Methyl-2-(2-oxo-4-(m-tolyloxy)pyridin-1(2H)-yl)pentanoic acid
Uniqueness
4-Methyl-2-(2-oxo-4-(o-tolyloxy)pyridin-1(2H)-yl)pentanoic acid is unique due to the specific positioning of the o-tolyloxy group, which can influence its chemical reactivity and biological activity compared to its isomers.
Eigenschaften
Molekularformel |
C18H21NO4 |
---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
4-methyl-2-[4-(2-methylphenoxy)-2-oxopyridin-1-yl]pentanoic acid |
InChI |
InChI=1S/C18H21NO4/c1-12(2)10-15(18(21)22)19-9-8-14(11-17(19)20)23-16-7-5-4-6-13(16)3/h4-9,11-12,15H,10H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
TTYVQFOYKSXCBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC2=CC(=O)N(C=C2)C(CC(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.